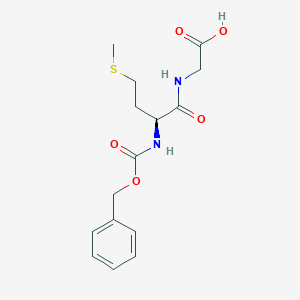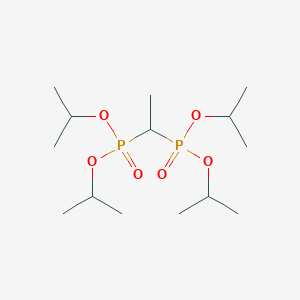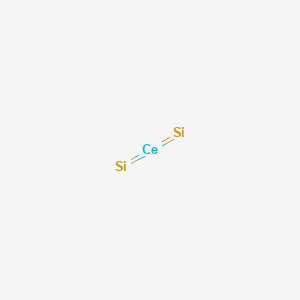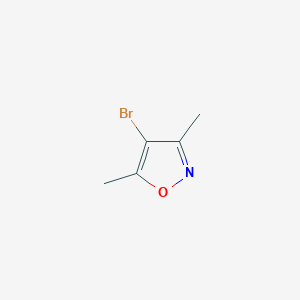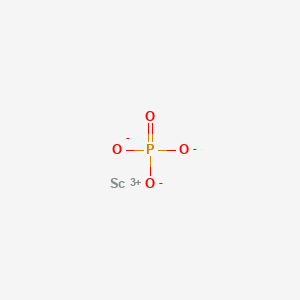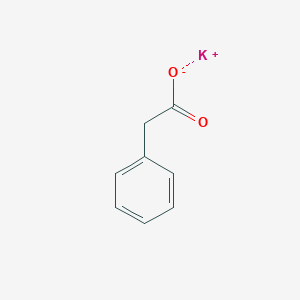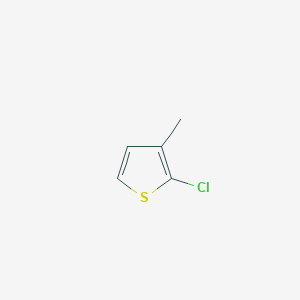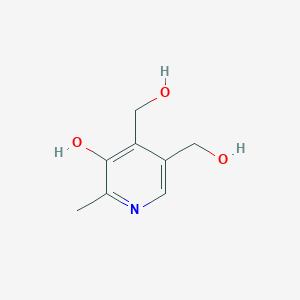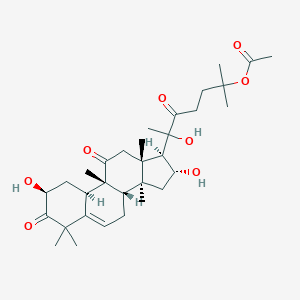
Butyl 2-methoxyethyl ether
Descripción general
Descripción
Butyl 2-methoxyethyl ether (BMEE) is an ether compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. BMEE is also known as 2-methoxyethyl butyl ether, methyl butyl ether, and butyl methyl ether. It is a colorless, volatile liquid that has a sweet, ether-like odor and is highly flammable. BMEE has a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Aplicaciones Científicas De Investigación
Biodegradation and Environmental Fate
Biodegradation and Fate of Ethyl Tert-Butyl Ether (ETBE) in Soil and Groundwater
- This review summarizes knowledge on the biodegradation and fate of ETBE, a gasoline ether oxygenate, in soil and groundwater. Microorganisms capable of aerobically degrading ETBE as a carbon and energy source have been identified, with aerobic biodegradation initiating through hydroxylation. The review also discusses genes facilitating ETBE transformation and the influence of co-contaminants on its biodegradation (Thornton et al., 2020).
Decomposition Techniques
Decomposition of Methyl Tert-Butyl Ether by Adding Hydrogen in a Cold Plasma Reactor
- This study explores the decomposition of MTBE, an oxygenate used in gasoline, by adding hydrogen in a cold plasma reactor. It demonstrates the feasibility of using radio frequency (RF) plasma reactors for decomposing and converting MTBE into simpler compounds, highlighting an alternative method for its treatment (Hsieh et al., 2011).
Membrane Technology for Purification
Application of Polymer Membranes for Purification of Fuel Oxygenated Additive
- This comprehensive review focuses on the use of polymer membranes for the purification of MTBE from methanol/MTBE mixtures via pervaporation, a membrane process for highly selective separation. It examines various polymer membranes and their efficiency, indicating a direction for future research in membrane technology for fuel additive purification (Pulyalina et al., 2020).
Toxicological Review
Ethyl Tertiary-Butyl Ether: A Toxicological Review
- This toxicological review provides detailed information on ETBE, focusing on its use in gasoline, human exposure pathways, metabolism, and associated health effects. The review covers its low toxicity profile, neurological effects at high exposure concentrations, and potential impact on the kidney and liver in experimental models, contributing to a comprehensive understanding of its toxicology (Mcgregor, 2007).
Mecanismo De Acción
Target of Action
Butyl 2-methoxyethyl ether is a chemical compound with the formula C7H16O2
Mode of Action
Ethers like this compound are typically prepared through the williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an s n 2 reaction . This could potentially influence its interaction with biological targets.
Biochemical Pathways
A related compound, bis(2-methoxyethyl) ether, has been shown to be metabolized predominantly by o-demethylation to 2-(2-methoxyethoxy)ethanol with subsequent oxidation to (2-methoxyethoxy)acetic acid . This suggests that this compound may also be metabolized through similar pathways, affecting downstream biochemical processes.
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . . These properties could potentially impact the bioavailability of the compound.
Result of Action
Safety data sheets suggest that exposure to the compound may cause skin and eye irritation, gastrointestinal irritation with nausea, vomiting, and diarrhea, and central nervous system depression .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and light. The compound is typically stored in a dry, room-temperature environment . It’s also important to note that the compound may form explosive peroxides when exposed to air .
Safety and Hazards
Butyl 2-methoxyethyl ether is flammable and may damage fertility or the unborn child . It should be stored in a sealed container in a dry room at room temperature . It is recommended to use personal protective equipment as required, keep away from heat/sparks/open flames/hot surfaces, and take precautionary measures against static discharge .
Análisis Bioquímico
Biochemical Properties
Butyl 2-methoxyethyl ether plays a significant role in biochemical reactions due to its solvent properties. It interacts with various enzymes, proteins, and other biomolecules, facilitating or inhibiting their activities. For instance, it can act as a solvent for hydrophobic compounds, enhancing their solubility and availability for enzymatic reactions. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds . These interactions can alter the enzyme’s activity, affecting the overall metabolic processes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the viability of certain cell types, such as human blood lymphocytes, by inducing oxidative stress and mitochondrial damage . This compound can also modulate cell signaling pathways, leading to changes in gene expression and metabolic flux. For example, exposure to this compound can result in the upregulation of stress response genes and the downregulation of genes involved in cell proliferation.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the cellular level. It can bind to specific proteins and enzymes, altering their conformation and activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to alterations in cellular metabolism and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of reactive intermediates that can further impact cellular processes. Long-term exposure to this compound in vitro or in vivo can result in cumulative effects, such as sustained oxidative stress and chronic alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects. At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as neurotoxicity. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes metabolize the compound into various intermediates, which can then enter different metabolic pathways. The metabolism of this compound can affect the levels of metabolites and the overall metabolic flux within cells. For example, its metabolism can lead to the production of reactive oxygen species, contributing to oxidative stress .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins, influencing its localization and accumulation. The compound’s lipophilic nature allows it to readily cross cell membranes, facilitating its distribution to various cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to particular organelles, such as mitochondria and the endoplasmic reticulum, through specific targeting signals or post-translational modifications. These localizations can influence the compound’s interactions with biomolecules and its overall impact on cellular processes .
Propiedades
IUPAC Name |
1-(2-methoxyethoxy)butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-3-4-5-9-7-6-8-2/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFQEFFBRPGSMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00928119 | |
| Record name | 1-(2-Methoxyethoxy)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00928119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13343-98-1, 500005-29-8 | |
| Record name | 1-(2-Methoxyethoxy)butane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13343-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl 2-methoxyethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013343981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dioxanonane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500005298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Methoxyethoxy)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00928119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl 2-methoxyethyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.070 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzene, [(3-methyl-2-butenyl)oxy]-](/img/structure/B80230.png)
